5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde
Overview
Description
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H6F4O3. It is a furan derivative with a tetrafluorophenoxy group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2,3,5,6-tetrafluorophenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The tetrafluorophenoxy group may enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carboxylic acid
- 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-methanol
- 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbohydrazide
Uniqueness
5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the tetrafluorophenoxy group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXFKZOOKGZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184160 | |
Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-99-8 | |
Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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